1-[2-(3-Bromophenyl)ethyl]-1H-imidazole

Cytochrome P450 Inhibition Drug Metabolism Structure-Activity Relationship (SAR)

Researchers requiring precise molecular architecture for CYP inhibitor programs often face supply inconsistencies with non-specific halogenated imidazole analogs. This compound is the exact meta-bromo ethyl-linked imidazole scaffold essential for reliable SAR data, not a generic substitute. Key procurement considerations: - Unique Probe: Meta-bromo substitution provides a heavy atom label for X-ray crystallography and distinct electronic properties compared to common para-analogs. - Synthetic Utility: The aryl bromide handle enables rapid diversification via cross-coupling for focused library synthesis. - Supply Assurance: Sourced as a research-grade building block with strict quality control to ensure batch-to-batch reproducibility.

Molecular Formula C11H11BrN2
Molecular Weight 251.12 g/mol
Cat. No. B8445804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(3-Bromophenyl)ethyl]-1H-imidazole
Molecular FormulaC11H11BrN2
Molecular Weight251.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)CCN2C=CN=C2
InChIInChI=1S/C11H11BrN2/c12-11-3-1-2-10(8-11)4-6-14-7-5-13-9-14/h1-3,5,7-9H,4,6H2
InChIKeyXZKCJKLTIMFTAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[2-(3-Bromophenyl)ethyl]-1H-imidazole: Meta-Substituted Building Block


1-[2-(3-Bromophenyl)ethyl]-1H-imidazole (C11H11BrN2, MW 251.12 g/mol) is a research-grade, small-molecule heterocyclic compound . It features an imidazole core linked via an ethylene bridge to a phenyl ring bearing a bromine atom at the meta (3-) position. This structural arrangement distinguishes it from other halogenated imidazole derivatives, particularly the more common para-substituted analogs [1]. The meta-bromo substitution pattern and the flexible ethyl linker can impart unique conformational and electronic properties, making the compound a valuable tool for exploring structure-activity relationships (SAR) in medicinal chemistry and as a synthetic intermediate in the development of bioactive molecules, including potential antifungal and anticancer agents .

Substitution pattern
Meta-bromo phenyl with ethyl linker; distinct from para isomers
SAR probe
Enables halogen-position and linker-length structure-activity studies
Synthetic utility
Aryl bromide handle for cross-coupling; imidazole scaffold for derivatisation

1-[2-(3-Bromophenyl)ethyl]-1H-imidazole: Halogen & Linker Criticality


The biological and chemical properties of imidazole derivatives are exquisitely sensitive to the nature and position of substituents on the aryl ring . Simply substituting a meta-bromo for a para-bromo or chloro group, or altering the length and flexibility of the linker between the imidazole and aryl moieties, can lead to dramatic differences in target binding affinity, metabolic stability, and overall pharmacological profile [1]. SAR studies consistently demonstrate that the presence of electron-withdrawing groups like bromine is essential for antimicrobial activity, but their exact placement dictates the compound's interaction with specific biological targets, such as the heme iron of cytochrome P450 enzymes [REFS-2, REFS-3]. Therefore, generic substitution with a closely related analog, such as the para-bromo isomer or a chloro variant, cannot guarantee equivalent performance in a research or development context and may lead to misleading or unreproducible results. The specific geometry and electronic distribution of the meta-bromo ethylimidazole framework are non-negotiable parameters for projects requiring this precise molecular architecture.

Target Meta-bromo ethylimidazole Selected for its specific electronic and conformational profile; substitution pattern critical for CYP binding.
Risk Para-bromo isomer Different CYP interaction landscape; known component of Brolaconazole, not interchangeable without validation.
Risk Chloro / unsubstituted analogs Altered lipophilicity and permeability; may shift assay outcomes in cell-based models.
Risk Directly linked (no ethyl spacer) Reduced conformational freedom; likely affects binding pose and target engagement.

1-[2-(3-Bromophenyl)ethyl]-1H-imidazole: Evidence Over Closest Analogs


Distinct CYP Inhibition: Meta- vs Para-Bromo

While direct, head-to-head comparative data for the target compound is not publicly available, class-level inference from a patent on closely related imidazole derivatives indicates that the position of the bromine substituent (meta vs. para) is a key determinant of biological activity, specifically for CYP enzyme inhibition [1]. The patent explicitly includes both 3-bromophenyl and 4-bromophenyl as interchangeable options within the general formula, but the biological activity is expected to vary based on the specific substituent pattern [1]. This is a critical consideration, as the para-substituted isomer (1-[2-(4-bromophenyl)ethyl]-1H-imidazole) is a known structural component of the antifungal agent Brolaconazole [2]. Therefore, the meta-substituted target compound is expected to exhibit a distinct CYP inhibition and selectivity profile, making it a valuable tool for comparative SAR studies and for exploring target engagement where the para-isomer may have off-target effects.

CYP inhibition profile
Class-level inference
Meta-bromo isomer expected to show distinct CYP binding compared to para-bromo; substitution position alters heme coordination.
Supports SAR probe studies for CYP isoform selectivity
Inferred from patent claims; direct head-to-head data not available
Cytochrome P450 Inhibition Drug Metabolism Structure-Activity Relationship (SAR)

Predicted LogP & Solubility vs Chloro/Unsubstituted Analogs

The meta-bromo substitution confers distinct physicochemical properties compared to common analogs. Using computational prediction (ALOGPS 2.1), the target compound (C11H11BrN2) has an estimated LogP of ~2.6 and aqueous solubility of ~0.05 mg/mL [1]. In contrast, the 3-chloro analog (1-[2-(3-chlorophenyl)ethyl]-1H-imidazole) is predicted to have a lower LogP of ~2.3 and higher solubility (~0.15 mg/mL) due to the smaller, less lipophilic chlorine atom. The unsubstituted phenyl analog (1-[2-phenylethyl]-1H-imidazole) is even more hydrophilic with a LogP of ~2.0 and solubility of ~0.5 mg/mL. These differences, while not measured empirically for this exact compound, are supported by the well-established linear free energy relationship between halogen size and lipophilicity [2]. The higher lipophilicity of the bromo compound can translate to enhanced membrane permeability and altered tissue distribution, which are critical factors in both in vitro and in vivo studies.

Predicted lipophilicity
Supporting evidence
Target (Br): LogP ~2.6 vs Chloro: ~2.3, Unsubstituted: ~2.0; +0.3–0.6 log units
May increase passive membrane permeability in cell assays
ALOGPS 2.1 prediction; empirical solubility to verify
Lipophilicity (LogP) Aqueous Solubility ADME-Tox Prediction

Ethyl Linker Enhances Conformational Flexibility

The ethylene (-CH2-CH2-) linker between the imidazole ring and the 3-bromophenyl group is a critical structural feature that differentiates 1-[2-(3-Bromophenyl)ethyl]-1H-imidazole from directly linked analogs like 1-(3-bromophenyl)-1H-imidazole . This flexible spacer allows the imidazole and bromophenyl moieties to adopt a wider range of low-energy conformations [1]. This is particularly important for optimal binding to biological targets where the pharmacophore requires a specific distance and angle between the imidazole nitrogen (which coordinates to the heme iron in CYP enzymes) and the halogenated aryl ring (which engages hydrophobic pockets) [2]. Molecular docking studies on related imidazole antifungals have demonstrated that the linker length and flexibility directly influence the binding pose and affinity within the CYP51 active site [2]. Therefore, the target compound offers a distinct conformational landscape that is not accessible to the more rigid, directly linked 1-(3-bromophenyl)-1H-imidazole.

Conformational flexibility
Class-level inference
Ethyl linker allows wider range of low-energy conformers vs directly linked 1-(3-bromophenyl)-1H-imidazole.
Enables linker-length SAR; rigid analog may miss binding poses
Based on conformational analysis principles
Conformational Analysis Molecular Flexibility Structure-Activity Relationship (SAR)

1-[2-(3-Bromophenyl)ethyl]-1H-imidazole: Optimal Research Applications


CYP Enzyme Inhibitor Lead Optimization & SAR

1-[2-(3-Bromophenyl)ethyl]-1H-imidazole serves as a crucial scaffold for optimizing cytochrome P450 (CYP) inhibitors, particularly those targeting fungal lanosterol 14α-demethylase (CYP51) or other CYP isoforms involved in drug metabolism [1]. The meta-bromo substitution and flexible ethyl linker offer a unique combination of steric and electronic properties that can be systematically varied in a medicinal chemistry program. As highlighted in Section 3, the compound's distinct conformational profile and predicted lipophilicity differentiate it from para-bromo and directly linked analogs, making it a valuable tool for exploring SAR around the aryl ring and linker region . Researchers can use this compound as a starting point to synthesize a focused library of derivatives, varying the halogen or other substituents on the phenyl ring, to map out the chemical space for optimal target binding and selectivity.

Molecular Probe for Imidazole-Target Interactions

The compound's specific structure makes it an excellent probe for studying the binding mode of imidazole-containing ligands to heme-containing proteins or other biological targets. The bromine atom at the meta position serves as a heavy atom label, which can be advantageous in X-ray crystallography for solving the three-dimensional structure of protein-ligand complexes [2]. By comparing the binding mode of the meta-bromo compound with that of its para-bromo or chloro analogs, researchers can gain deep insights into the steric and electronic requirements of the target's active site, informing the rational design of more potent and selective inhibitors [1].

Versatile Building Block for Complex Heterocycles

As an aryl halide, the 3-bromophenyl group is a prime handle for further functionalization through well-established cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann couplings [3]. This allows for the rapid generation of a diverse array of more complex molecules, such as biaryls or amino-substituted derivatives, for screening in drug discovery. The ethyl linker provides a convenient spacer that can be modified or retained, offering synthetic flexibility not found in directly linked analogs. Its utility as a building block is underscored by its inclusion in patent literature for the synthesis of novel imidazole derivatives with microbiocidal activity [1].

Application
Selection property
Validation focus
CYP inhibitor SAR studies
Meta-bromo & flexible ethyl linker
CYP isoform binding and selectivity profiling
Imidazole–target binding mode probe
Heavy atom (Br) label for crystallography
X-ray complex comparison; meta/para binding pose differences
Heterocycle synthesis building block
Aryl bromide cross-coupling handle
Suzuki/Buchwald reactivity; derivatisation scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[2-(3-Bromophenyl)ethyl]-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.